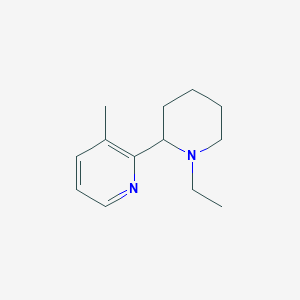
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in the development of bioactive molecules for studying various biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials, such as electroluminescent and electron-transport materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a bioisosteric hydrogen bond acceptor, which can modulate the electronic and hydrogen bond-accepting capabilities of the molecules it interacts with . This property is particularly valuable in medicinal chemistry, where it can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination of functional groups provides distinct reactivity and versatility compared to other oxadiazole derivatives. The bromine atom allows for further functionalization through substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds.
Properties
Molecular Formula |
C3HBrN2O3 |
|---|---|
Molecular Weight |
192.96 g/mol |
IUPAC Name |
3-bromo-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8) |
InChI Key |
YJQSLFMEDMVODN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NO1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


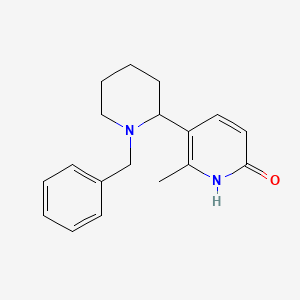
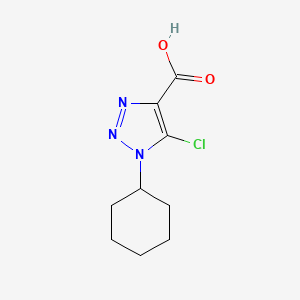

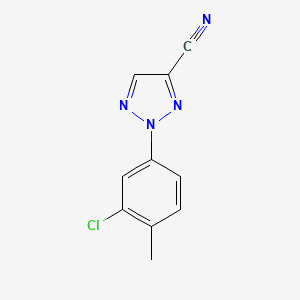

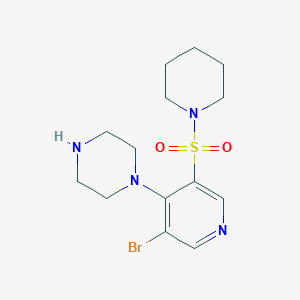
![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)

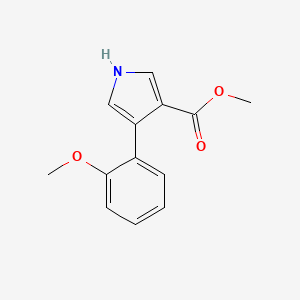

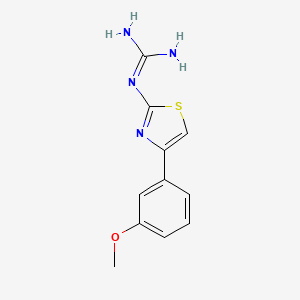
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)

